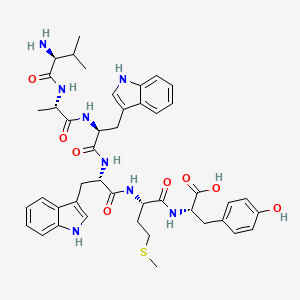

Soystatin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

510725-34-5 |

|---|---|

Molecular Formula |

C44H54N8O8S |

Molecular Weight |

855.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C44H54N8O8S/c1-24(2)38(45)43(58)48-25(3)39(54)50-35(20-27-22-46-32-11-7-5-9-30(27)32)42(57)51-36(21-28-23-47-33-12-8-6-10-31(28)33)41(56)49-34(17-18-61-4)40(55)52-37(44(59)60)19-26-13-15-29(53)16-14-26/h5-16,22-25,34-38,46-47,53H,17-21,45H2,1-4H3,(H,48,58)(H,49,56)(H,50,54)(H,51,57)(H,52,55)(H,59,60)/t25-,34-,35-,36-,37-,38-/m0/s1 |

InChI Key |

KPFNYWOBQUAVBG-RFFIAGBUSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)O)NC(=O)[C@H](C(C)C)N |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCSC)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Soystatin's Mechanism of Action in Cholesterol Reduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms by which soystatin and other soy-derived peptides exert their cholesterol-lowering effects. The primary focus is on the well-documented action of this compound in the gastrointestinal tract, supplemented by an analysis of the intracellular pathways influenced by other bioactive soy peptides. This document synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the key pathways to support further research and drug development.

Core Mechanism of this compound (VAWWMY): Inhibition of Cholesterol Absorption

This compound, a hexapeptide with the sequence Val-Ala-Trp-Trp-Met-Tyr (VAWWMY), is a potent inhibitor of cholesterol absorption.[1] Its principal mechanism of action is extracellular, occurring within the lumen of the small intestine. This compound interferes with the emulsification and subsequent absorption of dietary cholesterol by binding to bile acids.[1]

Bile Acid Binding

Bile acids are crucial for the formation of micelles, which are microscopic aggregates that solubilize dietary fats and cholesterol, facilitating their transport to the intestinal wall for absorption.[2] this compound has demonstrated a significant ability to bind to bile acids, with an efficacy comparable to the hypercholesterolemic drug cholestyramine.[1] This binding disrupts the normal function of bile acids in micelle formation.

Reduction of Micellar Cholesterol Solubility

By binding to bile acids, this compound reduces the micellar solubility of cholesterol.[1] This means that less cholesterol can be incorporated into micelles, making it less available for absorption by the enterocytes lining the intestine. The cholesterol that is not absorbed is subsequently excreted.

The following diagram illustrates the experimental workflow for assessing the impact of this compound on micellar cholesterol solubility.

In Vivo Effects on Cholesterol Absorption

Studies in rat models have confirmed the in vitro findings, demonstrating that this compound effectively inhibits cholesterol absorption in a living organism.[1] The sequestration of bile acids by this compound leads to a reduction in the amount of cholesterol absorbed from the diet.

The logical relationship of this compound's primary mechanism of action is depicted in the following diagram.

Intracellular Mechanisms of Other Soy-Derived Peptides

While this compound's action is primarily extracellular, other bioactive peptides derived from soy proteins, such as those from β-conglycinin and glycinin, have been shown to influence cholesterol metabolism through intracellular signaling pathways in liver cells (HepG2).[3][4] It is important to distinguish these mechanisms from that of this compound.

Regulation of HMG-CoA Reductase

Certain soy peptides have been identified as competitive inhibitors of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[4] This "statin-like" activity reduces the de novo synthesis of cholesterol within hepatocytes.

Activation of the SREBP-2 Pathway and Upregulation of the LDL Receptor

The reduction in intracellular cholesterol levels triggered by HMG-CoA reductase inhibition leads to the activation of Sterol Regulatory Element-Binding Protein 2 (SREBP-2).[3][4] SREBP-2 is a transcription factor that, upon activation, translocates to the nucleus and upregulates the expression of genes involved in cholesterol homeostasis, most notably the low-density lipoprotein receptor (LDLR).[4]

An increase in the number of LDL receptors on the surface of liver cells enhances the clearance of LDL cholesterol from the bloodstream, further contributing to the overall cholesterol-lowering effect.[4] Some soy peptides may also increase the stability of LDLR mRNA, leading to higher protein expression.[4]

The signaling pathway for these intracellular effects of certain soy peptides is illustrated below.

Quantitative Data Summary

The following tables summarize the available quantitative data from the cited studies.

Table 1: Effects of Soy Peptides on Cholesterol Metabolism in HepG2 Cells [3][4]

| Peptide | Concentration | Effect on Mature SREBP-2 Protein Level | Effect on LDLR Protein Level | Effect on HMGCoAR Protein Production |

| YVVNPDNDEN | 350 µM | ↑ 134.0 ± 10.5% | ↑ 152.0 ± 20.0% | ↑ 171 ± 29.9% |

| YVVNPDNNEN | 350 µM | ↑ 158.0 ± 9.2% | ↑ 164.0 ± 17.9% | ↑ 170 ± 50.0% |

Table 2: In Vitro Bile Acid Binding and Micellar Solubility Effects [1]

| Substance | Bile Acid Binding Capacity | Effect on Micellar Cholesterol Solubility |

| This compound (VAWWMY) | Significantly greater than SPH and CTH; comparable to cholestyramine | Significantly lower than SPH and CTH |

| Soybean Protein Peptic Hydrolysate (SPH) | - | - |

| Casein Tryptic Hydrolysate (CTH) | - | - |

Experimental Protocols

In Vitro Bile Acid Binding Assay

This assay quantifies the ability of a substance to bind to bile acids.

-

Preparation of Bile Acid Solution: A solution of a specific bile acid (e.g., sodium cholate) is prepared in a buffer solution (e.g., 50 mmol/L phosphate buffer, pH 6.5) to a concentration that mimics physiological conditions (e.g., 2 mM).[5]

-

Incubation: A known amount of the test substance (e.g., 10 mg of this compound) is added to the bile acid solution. A control sample without the test substance is also prepared.[5]

-

Equilibration: The mixtures are incubated at 37°C for a specified period (e.g., 1 hour) in a shaking water bath to allow for binding to reach equilibrium.[5]

-

Separation of Free and Bound Bile Acids: The mixtures are centrifuged at high speed (e.g., 10,000 rpm for 30 minutes) to pellet the test substance and any bound bile acids.[5]

-

Quantification of Free Bile Acids: The concentration of unbound bile acids remaining in the supernatant is measured using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[5]

-

Calculation of Binding Capacity: The percentage of bound bile acid is calculated using the formula: Bound (%) = [(Cc - Cs) / Cc] * 100, where Cc is the bile acid concentration in the control and Cs is the concentration in the sample supernatant.[5]

Micellar Cholesterol Solubility Assay

This assay determines the effect of a substance on the amount of cholesterol that can be solubilized in micelles.

-

Preparation of Artificial Micelles: A micellar solution is prepared containing components found in the small intestine, such as sodium taurocholate, oleic acid, and cholesterol, dissolved in a physiological buffer (e.g., 15 mM sodium phosphate buffer, pH 7.4). The solution is sonicated to ensure homogeneity.[6]

-

Incubation with Test Substance: The test substance (e.g., this compound) or a control (e.g., buffer) is added to the micellar solution and incubated at 37°C for a set time (e.g., 1 hour).[6]

-

Separation of Soluble and Insoluble Fractions: The solution is centrifuged and then filtered through a fine-pore membrane (e.g., 0.22 µm) to remove any precipitated, non-micellar cholesterol.[6]

-

Quantification of Soluble Cholesterol: The cholesterol concentration in the filtrate (the micellar fraction) is quantified, typically by HPLC with an Evaporative Light Scattering Detector (ELSD).[6]

-

Analysis: The reduction in cholesterol solubility in the presence of the test substance is calculated relative to the control.

In Vivo Cholesterol Absorption Assay in Rats

This protocol outlines a general approach to measuring cholesterol absorption in a rat model.

-

Animal Preparation: Male rats are typically used and may be cannulated in the thoracic lymph duct to allow for the collection of lymph, which is the primary route for absorbed cholesterol transport.

-

Administration of Labeled Cholesterol: A lipid emulsion containing radioactively labeled cholesterol (e.g., [14C]-cholesterol) is administered to the rats, often via intragastric intubation. The test substance (this compound) can be co-administered with the emulsion.

-

Lymph Collection: Lymph is collected continuously for a defined period (e.g., 4-8 hours) following administration.[7]

-

Sample Analysis: The total amount of radioactivity in the collected lymph is measured using liquid scintillation counting. This represents the amount of absorbed cholesterol.

-

Calculation of Absorption: The percentage of cholesterol absorption is calculated by comparing the amount of radioactivity recovered in the lymph to the total amount administered. The effect of this compound is determined by comparing the absorption in the treated group to a control group.

Conclusion

The primary mechanism of action for the soy-derived peptide this compound (VAWWMY) is the inhibition of intestinal cholesterol absorption through the binding of bile acids and the subsequent reduction of micellar cholesterol solubility. This is a distinct, extracellular mechanism. In contrast, other bioactive peptides from soy have been demonstrated to exert intracellular, statin-like effects in liver cells by inhibiting HMG-CoA reductase and upregulating the LDL receptor via the SREBP-2 pathway. For drug development and research applications, it is crucial to differentiate between these mechanisms and the specific peptides responsible. Further research is warranted to elucidate the precise binding kinetics of this compound with various bile acids and to explore the potential synergistic effects of combining this compound with soy peptides that have intracellular activity.

References

- 1. This compound (VAWWMY), a novel bile acid-binding peptide, decreased micellar solubility and inhibited cholesterol absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bile acid interactions with cholangiocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two Peptides from Soy β-Conglycinin Induce a Hypocholesterolemic Effect in HepG2 Cells by a Statin-Like Mechanism: Comparative in Vitro and in Silico Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of Cholesterol Metabolism by Bioactive Components of Soy Proteins: Novel Translational Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Binding Capacity of Bile Acids by Defatted Corn Protein Hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Chemical and isotopic measurement of cholesterol absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Bile Acid Binding Affinity of Soystatin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the bile acid binding affinity of soystatin, a peptide derived from soy protein, and its parent proteins, glycinin and β-conglycinin. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to support further research and development in this area.

Introduction

This compound, the hexapeptide Val-Ala-Trp-Trp-Met-Tyr (VAWWMY), is derived from the A1aB1b subunit of glycinin, a major storage protein in soybeans.[1] Research has demonstrated that this compound exhibits a significant ability to bind bile acids, a property that is closely linked to the cholesterol-lowering effects of soy protein.[2] By sequestering bile acids in the gastrointestinal tract, this compound can interrupt their enterohepatic circulation, leading to an increase in the hepatic synthesis of bile acids from cholesterol. This, in turn, can result in a reduction of circulating cholesterol levels. This guide delves into the specifics of this binding interaction, providing the available quantitative data and methodological insights.

Quantitative Data on Bile Acid Binding

While specific binding affinities (such as dissociation constants, Kd) for the interaction between this compound, glycinin, or β-conglycinin and a comprehensive range of bile acids are not extensively reported in the literature, some studies provide valuable quantitative and semi-quantitative data.

One study found that the bile acid-binding ability of the peptide this compound (VAWWMY) was comparable to that of the pharmaceutical bile acid sequestrant cholestyramine.[2] Another investigation quantified the binding capacity of a plastein-modified soybean-whey protein hydrolysate for several bile acids, as detailed in Table 1.[3] Furthermore, the relative in vitro bile acid binding of soy protein has been reported to be 17% of that of cholestyramine when compared on an equal protein basis.[4]

Table 1: Bile Acid Binding Capacity of Modified Soybean-Whey Plastein [3]

| Bile Acid | Binding Capacity (μmol/100 mg of plastein) |

| Sodium deoxycholate | 0.75 |

| Sodium taurocholate | 2.0 |

| Sodium cholate | 1.87 |

Experimental Protocols

The determination of bile acid binding affinity for soy-derived peptides and proteins involves various in vitro techniques. Below are detailed methodologies for key experimental approaches mentioned in the literature.

This method quantifies the amount of bile acid bound to a protein or peptide by measuring the unbound fraction using High-Performance Liquid Chromatography (HPLC).

-

Materials:

-

This compound, glycinin, β-conglycinin, or soy protein hydrolysate

-

Specific bile acids (e.g., sodium cholate, sodium deoxycholate, sodium taurocholate)

-

Phosphate buffer (e.g., 50 mM, pH 7.0)

-

Pepsin and Pancreatin-Trypsin solution for simulated gastrointestinal digestion

-

HPLC system with a suitable column (e.g., C18)

-

Centrifuge and filtration units (e.g., 0.45 µm)

-

-

Procedure:

-

Sample Preparation: Dissolve the soy-derived sample in the phosphate buffer to a known concentration.

-

Simulated Digestion (Optional): To mimic physiological conditions, incubate the sample with pepsin solution (pH 2.0) for a specified time (e.g., 1 hour) at 37°C, followed by neutralization and incubation with a pancreatin-trypsin solution (pH 7.0) for another period (e.g., 2 hours) at 37°C.

-

Binding Reaction: Mix the sample solution with a known concentration of the bile acid solution. Incubate the mixture at 37°C for a defined period (e.g., 1 hour) with gentle agitation to allow for binding.

-

Separation of Unbound Bile Acid: Centrifuge the mixture to pellet the protein/peptide-bile acid complex. Filter the supernatant to remove any remaining particulates.

-

Quantification by HPLC: Analyze the concentration of the unbound bile acid in the supernatant using HPLC. A standard curve for the specific bile acid is used for quantification.

-

Calculation: The amount of bound bile acid is calculated by subtracting the concentration of unbound bile acid from the initial total concentration of bile acid. The binding capacity is typically expressed as µmol of bile acid bound per mg or 100 mg of the sample.

-

This technique is used to study the interaction between proteins and ligands by observing changes in the intrinsic fluorescence of the protein (typically from tryptophan residues) upon ligand binding.

-

Materials:

-

Glycinin or β-conglycinin solution of known concentration in a suitable buffer (e.g., phosphate buffer, pH 7.0)

-

Stock solution of the bile acid of interest

-

Fluorometer

-

-

Procedure:

-

Sample Preparation: Prepare a solution of the protein in the buffer.

-

Fluorescence Measurement: Place the protein solution in a quartz cuvette and measure its intrinsic fluorescence spectrum (e.g., excitation at 280 nm, emission scan from 300 to 400 nm).

-

Titration: Sequentially add small aliquots of the bile acid stock solution to the protein solution in the cuvette. After each addition, gently mix and allow the system to equilibrate before recording the fluorescence spectrum.

-

Data Analysis: The quenching of the protein's fluorescence intensity upon the addition of the bile acid is analyzed. The binding parameters, such as the binding constant (Ka) and the number of binding sites (n), can be calculated by fitting the data to the Stern-Volmer equation or other appropriate binding models.

-

This method provides a qualitative or semi-quantitative assessment of binding by using a column with immobilized bile acid.

-

Materials:

-

Cholic acid-conjugated column (or other bile acid-conjugated resin)

-

This compound, glycinin, or β-conglycinin solution

-

Equilibration buffer (e.g., phosphate buffer, pH 7.0)

-

Elution buffer (e.g., a buffer with a different pH or ionic strength to disrupt binding)

-

Spectrophotometer or protein assay kit

-

-

Procedure:

-

Column Equilibration: Equilibrate the bile acid-conjugated column with the equilibration buffer.

-

Sample Application: Apply the protein or peptide solution to the column and allow it to flow through.

-

Washing: Wash the column with the equilibration buffer to remove any unbound molecules.

-

Elution: Elute the bound molecules from the column using the elution buffer.

-

Analysis: Collect fractions during the washing and elution steps and measure the protein concentration in each fraction. The presence of protein in the elution fractions indicates binding to the immobilized bile acid. The strength of the binding can be inferred from the conditions required for elution.

-

Signaling Pathways and Experimental Workflows

The interaction of this compound with bile acids is believed to contribute to its cholesterol-lowering effects by influencing bile acid metabolism and signaling.

By binding to bile acids in the intestine, this compound prevents their reabsorption into the enterohepatic circulation. This leads to increased fecal excretion of bile acids. To compensate for this loss, the liver upregulates the synthesis of new bile acids from cholesterol, primarily through the activation of the enzyme cholesterol 7α-hydroxylase (CYP7A1). This increased utilization of cholesterol can lead to a decrease in hepatic cholesterol levels, which in turn can upregulate the expression of LDL receptors on hepatocytes, promoting the clearance of LDL cholesterol from the bloodstream.

Caption: this compound's mechanism of cholesterol reduction.

A typical workflow for analyzing the bile acid binding affinity of a soy-derived compound is depicted below.

Caption: Workflow for analyzing this compound-bile acid binding.

Conclusion and Future Directions

The available evidence strongly supports the bile acid-binding capacity of this compound and its parent soy proteins, which is a key mechanism underlying their hypocholesterolemic effects. However, there is a clear need for more detailed quantitative studies to determine the specific binding affinities (Kd values) of this compound, glycinin, and β-conglycinin for a wider range of primary and secondary bile acids. Advanced techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) could provide more precise thermodynamic and kinetic data on these interactions. Furthermore, future research should aim to elucidate the specific signaling pathways that are modulated by the direct interaction of this compound with bile acid receptors or other cellular targets to fully understand its mechanism of action. Such studies will be invaluable for the development of soy-derived peptides as functional food ingredients or novel therapeutics for managing hypercholesterolemia.

References

- 1. Mystery of Cholesterol-Lowering Peptides, Lactostatin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (VAWWMY), a novel bile acid-binding peptide, decreased micellar solubility and inhibited cholesterol absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improved bile acid-binding ability of soybean glycinin A1a polypeptide by the introduction of a bile acid-binding peptide (VAWWMY) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

Soystatin Peptide: A Deep Dive into its Antihypercholesterolemic Properties

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Hypercholesterolemia remains a significant risk factor for cardiovascular disease, driving the search for novel therapeutic agents. Among the promising candidates are bioactive peptides derived from dietary sources, with soystatin, a peptide from soy protein, emerging as a subject of considerable interest. This technical guide provides a comprehensive overview of the current understanding of this compound's role in mitigating hypercholesterolemia, focusing on its mechanisms of action, supporting experimental data, and the intricate signaling pathways involved. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound and its Variants

This compound refers to specific bioactive peptides derived from soybean glycinin, the major storage protein in soybeans. The primary and most studied form of this compound is a hexapeptide with the amino acid sequence Val-Ala-Trp-Trp-Met-Tyr (VAWWMY). Another peptide, LPYPR, also derived from soy protein, has been investigated for its cholesterol-lowering effects and is sometimes referred to as this compound V. This guide will delineate the known functions and mechanisms of both peptides.

Mechanisms of Action

This compound peptides exert their hypocholesterolemic effects through a multi-pronged approach, primarily targeting the intestinal absorption of cholesterol and hepatic cholesterol metabolism.

Inhibition of Cholesterol Absorption: The Role of this compound (VAWWMY)

The primary mechanism attributed to this compound (VAWWMY) is the inhibition of intestinal cholesterol absorption. This is achieved through two synergistic actions:

-

Bile Acid Binding: this compound has demonstrated a significant ability to bind to bile acids. This action is comparable to that of cholestyramine, a bile acid sequestrant drug[1]. By binding to bile acids in the intestinal lumen, this compound disrupts the formation of micelles, which are essential for the solubilization and subsequent absorption of dietary cholesterol.

-

Inhibition of Micellar Cholesterol Solubility: Consequently, this compound effectively reduces the solubility of cholesterol within the intestinal micelles[1]. This prevents the efficient transport of cholesterol to the enterocytes for absorption.

Modulation of Hepatic Cholesterol Metabolism: The Role of this compound (LPYPR)

The pentapeptide LPYPR appears to influence cholesterol homeostasis primarily at the hepatic level through a statin-like mechanism. In vitro studies have indicated that LPYPR can:

-

Inhibit HMG-CoA Reductase: This peptide has been shown to act as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.

-

Upregulate LDL Receptor Expression: By inhibiting cholesterol synthesis, LPYPR is thought to trigger a cellular response to increase the uptake of cholesterol from the circulation. This is mediated by the upregulation of the Low-Density Lipoprotein (LDL) receptor on the surface of hepatocytes.

Quantitative Data on this compound's Efficacy

The following tables summarize the available quantitative data from in vivo and in vitro studies on the effects of this compound and related soy peptides on key markers of cholesterol metabolism.

Table 1: In Vivo Effects of Soybean Active Peptides on Plasma Lipids in Hypercholesterolemic Rats

| Treatment Group | Total Cholesterol (mmol/L) | Triglycerides (mmol/L) | Apolipoprotein B (g/L) |

| Casein (Control) | 6.41 ± 0.57 | 3.73 ± 0.70 | 0.62 ± 0.11 |

| Soybean Active Peptides | 3.01 ± 0.37 | 1.09 ± 0.34 | 0.31 ± 0.07 |

| % Change vs. Control | -53.0% | -70.8% | -50.0% |

Source: Adapted from a study on the effects of dietary soybean active peptides in a hypercholesterolemia rat model. The study involved inducing hypercholesterolemia in Wistar rats for 28 days, followed by a 56-day feeding period with diets containing either casein or soybean active peptides.

Table 2: In Vitro Effects of Soy Peptide (YVVNPDNDEN) on Protein Levels in HepG2 Cells

| Treatment | Mature SREBP2 Protein Level (% of Control) | LDLR Protein Level (% of Control) | HMGCoAR Protein Level (% of Control) |

| Peptide (350 µM) | 134.0 ± 10.5% | 152.0 ± 20.0% | 171.0 ± 29.9% |

Source: Adapted from an in vitro study investigating the effects of a soy β-conglycinin-derived peptide on cholesterol metabolism in HepG2 cells.

Signaling Pathways Modulated by this compound

The hypocholesterolemic effects of this compound are orchestrated through the modulation of key signaling pathways that govern cholesterol homeostasis.

Bile Acid Synthesis and Cholesterol Excretion Pathway

By binding to bile acids in the intestine, this compound (VAWWMY) interrupts their enterohepatic circulation. This leads to an increased fecal excretion of bile acids. To compensate for this loss, the liver upregulates the synthesis of new bile acids from cholesterol. This process is primarily controlled by the enzyme cholesterol 7α-hydroxylase (CYP7A1) , the rate-limiting step in the classical bile acid synthesis pathway. The increased conversion of cholesterol to bile acids effectively reduces the intrahepatic cholesterol pool.

Figure 1: this compound's impact on bile acid circulation and cholesterol absorption.

SREBP-2-Mediated Cholesterol Homeostasis

The reduction in intracellular cholesterol, either through increased conversion to bile acids (VAWWMY) or direct inhibition of synthesis (LPYPR), activates the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway. SREBP-2 is a key transcription factor that regulates the expression of genes involved in cholesterol synthesis and uptake.

When intracellular cholesterol levels are low, the SREBP-2/SCAP complex translocates from the endoplasmic reticulum to the Golgi apparatus. In the Golgi, SREBP-2 is cleaved, and its active N-terminal domain translocates to the nucleus. There, it binds to sterol regulatory elements (SREs) in the promoter regions of target genes, including the LDL receptor (LDLR) and HMG-CoA reductase (HMGCR) , leading to their increased transcription. The upregulation of LDLR enhances the clearance of LDL-cholesterol from the bloodstream.

Figure 2: SREBP-2 pathway activation by this compound (LPYPR).

Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of this compound's bioactivity.

In Vivo Hypercholesterolemia Rat Model

-

Animal Model: Male Wistar rats are typically used.

-

Induction of Hypercholesterolemia: Rats are fed a high-fat, high-cholesterol diet for a period of 4 weeks to induce hypercholesterolemia.

-

Treatment: Animals are then divided into groups and fed a diet containing either a control protein (e.g., casein) or the experimental peptide (e.g., soybean active peptides) for a specified duration (e.g., 8 weeks).

-

Sample Collection and Analysis: Blood samples are collected to measure plasma levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using standard enzymatic kits. Feces are collected to analyze bile acid content.

In Vitro Bile Acid Binding Assay

-

Materials: this compound peptide, bile acid standards (e.g., cholic acid, deoxycholic acid), phosphate buffer.

-

Procedure:

-

A solution of the this compound peptide is prepared in a phosphate buffer.

-

A known concentration of a specific bile acid is added to the peptide solution.

-

The mixture is incubated to allow for binding.

-

The solution is then filtered or centrifuged to separate the peptide-bile acid complex from the free bile acid.

-

The concentration of free bile acid in the supernatant is quantified using High-Performance Liquid Chromatography (HPLC).

-

The amount of bound bile acid is calculated by subtracting the free bile acid concentration from the initial concentration.

-

Figure 3: Workflow for the in vitro bile acid binding assay.

In Vitro HMG-CoA Reductase Inhibition Assay

-

Materials: this compound peptide (LPYPR), HMG-CoA reductase enzyme, HMG-CoA substrate, NADPH.

-

Procedure:

-

The reaction is carried out in a microplate.

-

The this compound peptide at various concentrations is pre-incubated with the HMG-CoA reductase enzyme.

-

The reaction is initiated by adding the HMG-CoA substrate and NADPH.

-

The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of the peptide to the rate of a control reaction without the peptide.

-

In Vitro LDL Uptake Assay in HepG2 Cells

-

Cell Line: Human hepatoma cell line (HepG2) is used as it expresses LDL receptors.

-

Procedure:

-

HepG2 cells are cultured to confluency.

-

The cells are treated with the this compound peptide (LPYPR) for a specified period.

-

Fluorescently labeled LDL (e.g., DiI-LDL) is added to the cell culture medium.

-

After incubation, the cells are washed to remove unbound DiI-LDL.

-

The amount of internalized DiI-LDL is quantified using a fluorescence plate reader or flow cytometry.

-

An increase in fluorescence intensity in peptide-treated cells compared to control cells indicates enhanced LDL uptake.

-

Future Directions and Conclusion

The existing body of research strongly suggests that this compound peptides hold significant promise as natural hypocholesterolemic agents. This compound (VAWWMY) primarily acts in the intestine to reduce cholesterol absorption, while this compound (LPYPR) appears to have a direct impact on hepatic cholesterol metabolism.

However, further research is warranted to fully elucidate their therapeutic potential. Key areas for future investigation include:

-

In Vivo Efficacy of Purified this compound Peptides: Conducting comprehensive animal studies with purified this compound (VAWWMY and LPYPR) to establish clear dose-response relationships for cholesterol reduction and to further unravel their in vivo mechanisms.

-

Clinical Trials: Well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound peptides in human subjects with hypercholesterolemia.

-

Direct Molecular Interactions: Investigating the direct binding and interaction of this compound peptides with their putative molecular targets, such as bile acids, HMG-CoA reductase, and components of the SREBP-2 signaling pathway, will provide a more detailed understanding of their mechanisms of action.

-

Bioavailability and Stability: Assessing the gastrointestinal stability and bioavailability of these peptides is crucial for their development as oral therapeutic agents.

References

Soystatin: A Deep Dive into the Soybean-Derived Peptide's Health Potential

For Immediate Release

A comprehensive technical guide released today details the burgeoning scientific evidence surrounding soystatin, a bioactive peptide derived from soybean protein. This whitepaper, tailored for researchers, scientists, and professionals in drug development, consolidates the current understanding of this compound's health benefits, focusing primarily on its potent cholesterol-lowering effects. The guide provides an in-depth analysis of its mechanism of action, quantitative data from key studies, detailed experimental methodologies, and a visual representation of the associated biochemical pathways.

This compound, with the amino acid sequence Val-Ala-Trp-Trp-Met-Tyr (VAWWMY), has emerged as a promising natural compound in the management of hypercholesterolemia.[1][2] Derived from glycinin, a major storage protein in soybeans, this compound exerts its primary health benefit by inhibiting the absorption of cholesterol in the intestine.[1][2]

Core Mechanism of Action: Inhibition of Cholesterol Absorption

The principal mechanism by which this compound lowers cholesterol is through its remarkable ability to bind to bile acids.[1][2] This action is comparable in strength to the pharmaceutical drug cholestyramine.[2] By binding to bile acids, this compound disrupts the formation of micelles, which are essential for solubilizing dietary cholesterol, thereby preventing its absorption into the bloodstream.[1][2]

Signaling Pathway for Cholesterol Absorption Inhibition

The following diagram illustrates the mechanism by which this compound inhibits cholesterol absorption in the intestinal lumen.

Caption: this compound's mechanism of inhibiting cholesterol absorption.

Quantitative Data on this compound's Efficacy

While research is ongoing, preliminary studies have provided valuable quantitative insights into this compound's effectiveness.

| Parameter | This compound (VAWWMY) | Control/Comparison | Study Type | Reference |

| Bile Acid Binding | Significantly greater than SPH and CTH; Almost as strong as cholestyramine | Soybean Protein Peptic Hydrolysate (SPH), Casein Tryptic Hydrolysate (CTH), Cholestyramine | In vitro | [2] |

| Cholesterol Micellar Solubility | Significantly lower | Soybean Protein Peptic Hydrolysate (SPH), Casein Tryptic Hydrolysate (CTH) | In vitro | [2] |

| In vivo Cholesterol Absorption | Demonstrated inhibition | Control | Animal (Rats) | [2] |

Experimental Protocols

For researchers looking to build upon the existing knowledge, this guide outlines the foundational experimental protocols used to characterize this compound.

In Vitro Cholesterol Micellar Solubility Assay

This assay is crucial for determining the direct impact of this compound on the solubility of cholesterol in a simulated intestinal environment.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Soystatin Peptides from Soy Protein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soy protein has long been recognized for its health benefits, particularly its role in cardiovascular health. Emerging research has identified specific bioactive peptides derived from soy protein, collectively termed "soystatin" for their statin-like cholesterol-lowering properties. These peptides primarily originate from the enzymatic hydrolysis of soy's major storage proteins, glycinin and β-conglycinin. This document provides detailed application notes and protocols for the isolation, purification, and characterization of this compound peptides from soy protein, intended for researchers, scientists, and professionals in drug development.

The primary mechanisms by which this compound peptides exert their hypocholesterolemic effects include the inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis, and the upregulation of the low-density lipoprotein (LDL) receptor, which enhances the clearance of LDL cholesterol from circulation.[1][2][3][4]

Data Presentation

Table 1: Isolation of Glycinin and β-Conglycinin from Defatted Soy Flour

| Method | Protein Fraction | Yield (% of defatted soy flour, dry basis) | Protein Content (%) | Purity (% of protein content) | Reference |

| Modified Nagano Pilot-Plant Procedure | Glycinin | 9.4 | - | - | [5] |

| β-Conglycinin | 10.3 | - | - | [5] | |

| Simplified Method (pH adjustment & ultrafiltration) | Glycinin | 9.7 | Similar to modified Nagano | Similar to modified Nagano | [5][6] |

| β-Conglycinin | 19.6 | 91.6 | 62.6 | [5][6] |

Table 2: Enzymatic Hydrolysis Conditions for Generating Bioactive Peptides from Soy Protein Isolate (SPI)

| Enzyme(s) | Substrate Concentration | pH | Temperature (°C) | Enzyme:Substrate Ratio | Hydrolysis Time (h) | Degree of Hydrolysis (%) | Reference |

| Alcalase & Flavourzyme | - | 7.7 | 56 | Alcalase: 110 mg/g, Flavourzyme: 90 mg/g | 7 | - | [7] |

| Papain | - | - | 50 | 0.2% (w/v) | 3 | 33.39 | [8] |

| Alcalase | - | - | - | - | - | 18 | [9] |

| Pancreatic enzymes | - | 8.0 | 50 | - | 12 | 41 | [10] |

Table 3: Hypocholesterolemic Activity of Specific Soy-Derived Peptides

| Peptide Sequence | Source Protein | In Vitro/In Vivo Model | Effective Concentration | Observed Effect | Reference |

| LPYPR | Glycinin | Rats | 50 mg/kg body weight | ~25% reduction in serum total and LDL cholesterol | [3] |

| IAVPGEVA | Glycinin | HepG2 cells | - | HMG-CoA reductase inhibition, increased LDL uptake | [3][11] |

| IAVPTGVA | Glycinin | HepG2 cells | - | HMG-CoA reductase inhibition, increased LDL uptake | [3][11] |

| YVVNPDNDEN | β-Conglycinin | HepG2 cells | IC50 = 150 µM | HMG-CoA reductase inhibition | [12] |

| YVVNPDNNEN | β-Conglycinin | HepG2 cells | IC50 = 200 µM | HMG-CoA reductase inhibition, decreased PCSK9 protein levels | [12] |

| WGAPSL | Soy Protein Hydrolysate | In vitro | - | 94.3% inhibition of micellar solubility | [9] |

Experimental Protocols

Protocol 1: Isolation of Glycinin and β-Conglycinin from Defatted Soy Flour

This protocol is a simplified method combining pH adjustment and ultrafiltration, adapted from previously described procedures.[5][6]

Materials:

-

Defatted soy flakes

-

Deionized water

-

2 N NaOH

-

2 N HCl

-

Sodium bisulfite (NaHSO₃)

-

Ultrafiltration system with appropriate molecular weight cut-off (MWCO) membranes

-

Centrifuge

-

Freeze-dryer

Procedure:

-

Protein Extraction:

-

Disperse defatted soy flakes in deionized water at a ratio of 1:10 to 1:15 (w/v).

-

Adjust the slurry to pH 8.5 with 2 N NaOH and stir for 1 hour at room temperature.

-

Centrifuge the slurry to remove insoluble material. The supernatant contains the soy protein extract.

-

-

Glycinin Precipitation:

-

Add NaHSO₃ to the protein extract to a final concentration that provides 10 mmol/L SO₂.

-

Adjust the pH to 6.4 with 2 N HCl to precipitate the glycinin-rich fraction.

-

Allow the precipitation to proceed for at least 12 hours at 4°C.

-

Centrifuge to collect the precipitated glycinin. The supernatant contains the β-conglycinin-rich fraction.

-

-

β-Conglycinin Isolation:

-

Subject the supernatant from the previous step to ultrafiltration to concentrate the β-conglycinin fraction.

-

-

Washing and Lyophilization:

-

Wash the precipitated glycinin and the concentrated β-conglycinin fractions with deionized water.

-

Freeze-dry the purified protein fractions for storage.

-

Protocol 2: Enzymatic Hydrolysis of Soy Protein Isolate (SPI)

This protocol describes the general procedure for generating bioactive peptides from SPI using enzymatic hydrolysis.[7][8][13][14]

Materials:

-

Soy protein isolate (SPI)

-

Proteolytic enzyme(s) (e.g., Alcalase, Flavourzyme, Papain)

-

Phosphate buffer (or other suitable buffer)

-

pH meter

-

Water bath or incubator

-

Solution for enzyme inactivation (e.g., adjust pH to 4.0 or heat at 90°C for 10 minutes)

Procedure:

-

Substrate Preparation:

-

Prepare a solution of SPI in the appropriate buffer (e.g., 5% w/v in 50 mM phosphate buffer).

-

Adjust the pH and pre-incubate the solution to the optimal temperature for the chosen enzyme(s) (see Table 2).

-

-

Enzymatic Hydrolysis:

-

Add the enzyme(s) to the SPI solution at the desired enzyme-to-substrate ratio.

-

Maintain the reaction at the optimal pH and temperature with continuous stirring for the desired duration.

-

-

Enzyme Inactivation:

-

Terminate the hydrolysis reaction by inactivating the enzyme. This can be achieved by adjusting the pH or by heat treatment.

-

-

Hydrolysate Collection:

-

Centrifuge the reaction mixture to remove any insoluble material.

-

The supernatant, containing the soy protein hydrolysate, can be freeze-dried for storage or used directly for peptide purification.

-

Protocol 3: Purification of this compound Peptides

This protocol outlines a multi-step process for purifying bioactive peptides from the soy protein hydrolysate.[2][15][16]

Materials:

-

Soy protein hydrolysate

-

Ultrafiltration system with various MWCO membranes (e.g., 10 kDa, 3 kDa, 1 kDa)

-

Ion-exchange chromatography system and resins (anion and/or cation exchange)

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a suitable column (e.g., C18)

-

Appropriate buffers and solvents for chromatography

Procedure:

-

Ultrafiltration:

-

Fractionate the soy protein hydrolysate based on molecular weight using a series of ultrafiltration membranes. Peptides with molecular weights below 1 kDa have been shown to exhibit high antioxidant activity.[2]

-

-

Ion-Exchange Chromatography:

-

Further separate the desired peptide fraction based on charge using ion-exchange chromatography.

-

Elute the bound peptides using a salt gradient.

-

-

Reversed-Phase HPLC (RP-HPLC):

-

Perform the final purification of the active peptide fractions using RP-HPLC.

-

Separate peptides based on their hydrophobicity using a gradient of an organic solvent (e.g., acetonitrile) in water.

-

-

Peptide Characterization:

Mandatory Visualizations

Caption: Experimental workflow for this compound peptide isolation.

Caption: this compound's mechanism of action on cholesterol metabolism.

References

- 1. Isolation of Glycinin (11S) from Lipid-Reduced Soybean Flour: Effect of Processing Conditions on Yields and Purity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification and identification of anti-oxidant soybean peptides by consecutive chromatography and electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Soybean Bioactive Peptides and Their Functional Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 6. Simplified process for soybean glycinin and beta-conglycinin fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzymatic Production of Soybean Bioactive Peptides [spkx.net.cn]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. lib3.dss.go.th [lib3.dss.go.th]

- 11. Three Peptides from Soy Glycinin Modulate Glucose Metabolism in Human Hepatic HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. academic.oup.com [academic.oup.com]

- 16. gilson.com [gilson.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. cafnrfaculty.missouri.edu [cafnrfaculty.missouri.edu]

Soystatin Bile Acid Binding Assay: Application Notes and Protocols for Researchers

For Immediate Release

Introduction

Soystatin, a heptapeptide (Val-Ala-Trp-Trp-Met-Tyr) derived from soybean glycinin, has garnered significant interest within the scientific community for its potential role in cholesterol management.[1] This interest stems from its ability to bind bile acids in the gastrointestinal tract, a mechanism analogous to that of established bile acid sequestrants like cholestyramine. By binding to bile acids, this compound disrupts their enterohepatic circulation, compelling the liver to synthesize new bile acids from cholesterol. This increased demand for cholesterol can lead to a reduction in circulating low-density lipoprotein (LDL) cholesterol levels, a key factor in cardiovascular health.

These application notes provide a detailed protocol for an in vitro this compound bile acid binding assay, designed for researchers, scientists, and drug development professionals. The protocol is accompanied by data presentation tables for comparative analysis and diagrams illustrating the experimental workflow and the underlying biological signaling pathways.

Data Presentation

The following tables summarize the quantitative data related to the bile acid binding capacities of this compound and the positive control, cholestyramine. It is important to note that while research indicates this compound's binding ability is comparable to cholestyramine, specific quantitative binding capacities for this compound in µmol/mg are not extensively reported in the currently available literature. The data for cholestyramine is provided as a benchmark.

Table 1: Comparative Bile Acid Binding Capacity

| Compound | Bile Acid | Binding Capacity (% Bound) | pH | Reference |

| Cholestyramine | Mixed Bile Acids | 97-100% | 3.6 & 7.0 | [2][3][4] |

| This compound (VAWWMY) | Mixed Bile Acids | "Almost as strong as cholestyramine" | Not Specified | [1] |

Table 2: Factors Influencing Cholestyramine Bile Acid Binding

| Factor | Observation | Reference |

| pH | Glycocholic acid binding is weak at low pH and increases with higher pH. Taurine-conjugated bile salts are strongly absorbed at low pH. | [2][5] |

| Bile Acid Type | Glycine-conjugated bile acids are bound to a greater extent than taurine-conjugated bile acids. Dihydroxy bile acids are bound more than trihydroxy bile acids. | [3][4] |

| Electrolyte Presence | Chloride ions can decrease the amount of glycocholate bound. | [2] |

Experimental Protocols

In Vitro this compound Bile Acid Binding Assay

This protocol outlines the steps to determine the bile acid binding capacity of this compound in a controlled in vitro setting.

Materials:

-

This compound (VAWWMY) peptide

-

Cholestyramine (positive control)

-

Sodium glycocholate

-

Sodium cholate

-

Sodium deoxycholate

-

Phosphate buffer (50 mM, pH 6.5)

-

Deionized water

-

Microcentrifuge tubes (1.5 mL)

-

Shaking water bath (37°C)

-

Microcentrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Preparation of Bile Acid Solutions:

-

Prepare a 2 mM stock solution for each bile acid (sodium glycocholate, sodium cholate, and sodium deoxycholate) by dissolving the appropriate amount in 50 mM phosphate buffer (pH 6.5).

-

-

Sample Preparation:

-

Accurately weigh 10 mg of this compound and 10 mg of cholestyramine into separate microcentrifuge tubes.

-

-

Binding Reaction:

-

To each tube containing the sample, add 1 mL of a 2 mM bile acid solution.

-

Prepare control tubes containing 1 mL of each bile acid solution without any sample.

-

Incubate all tubes in a shaking water bath at 37°C for 1 hour.

-

-

Separation of Bound and Free Bile Acids:

-

After incubation, centrifuge the tubes at 10,000 x g for 10 minutes to pellet the this compound/cholestyramine-bile acid complexes.

-

Carefully collect the supernatant, which contains the unbound bile acids.

-

-

Quantification of Unbound Bile Acids:

-

Analyze the concentration of unbound bile acids in the supernatant using an HPLC system equipped with a C18 column. The mobile phase and detection wavelength should be optimized for the specific bile acids being analyzed.

-

-

Calculation of Bile Acid Binding:

-

Calculate the percentage of bound bile acid using the following formula: % Bound = [(Ccontrol - Csample) / Ccontrol] x 100 Where:

-

Ccontrol = Concentration of bile acid in the control tube

-

Csample = Concentration of unbound bile acid in the sample tube

-

-

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the in vitro this compound bile acid binding assay.

Signaling Pathway Diagram

Caption: this compound's impact on cholesterol metabolism via bile acid sequestration.

References

- 1. This compound (VAWWMY), a novel bile acid-binding peptide, decreased micellar solubility and inhibited cholesterol absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding of bile acids to cholestyramine at gastric pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Soystatin Administration in Animal Models of Hyperlipidemia

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration and evaluation of soystatin, a term for soy-derived compounds with hypolipidemic properties, in animal models of hyperlipidemia. The protocols and data presented are synthesized from multiple studies investigating the effects of soy protein and its bioactive components, such as isoflavones, on lipid metabolism. These compounds have garnered significant interest as potential therapeutic agents for managing dyslipidemia and associated cardiovascular risks.

The following sections detail the experimental protocols for inducing hyperlipidemia in rodent models, the administration of soy-derived compounds, and the subsequent analysis of their effects on key metabolic parameters. The information is intended to facilitate the design and execution of preclinical studies to assess the efficacy of this compound and similar soy-based interventions.

Data Presentation: Efficacy of Soy-Derived Compounds on Lipid Profiles

The following tables summarize the quantitative data from various studies on the effects of soy protein and isoflavone administration on serum and hepatic lipid levels in animal models of hyperlipidemia.

Table 1: Effect of Soy-Derived Compounds on Serum Lipid Profile in Hyperlipidemic Rats

| Treatment Group | Total Cholesterol (TC) | LDL Cholesterol | HDL Cholesterol | Triglycerides (TG) | Reference |

| High-Fat Diet (HFD) Control | Increased | Increased | No significant change | Increased | [1] |

| HFD + Soy Protein | Decreased | Decreased | No significant change | No significant change | [2] |

| HFD + Soy Isoflavones | Significantly Decreased | Significantly Decreased | Increased | Significantly Decreased | [3] |

| HFD + Atorvastatin (10mg/kg) | Significantly Decreased | Significantly Decreased | Increased | Decreased | [4] |

| HFD + Soy Milk & Atorvastatin | More Significantly Decreased | More Significantly Decreased | Increased | More Significantly Decreased | [4] |

Table 2: Effect of Soy-Derived Compounds on Hepatic Lipid Profile in Hyperlipidemic Rats

| Treatment Group | Hepatic Total Cholesterol (TC) | Hepatic Triglycerides (TG) | Reference |

| High-Cholesterol Diet + Casein | Increased | No significant change | [5][6] |

| High-Cholesterol Diet + Soy Protein | Lower than Casein Group | No significant change | [5][6] |

| High-Cholesterol Diet + Soy Protein with Isoflavone | Lower than Soy Protein without Isoflavone | No significant change | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the evaluation of this compound in animal models of hyperlipidemia.

Protocol 1: Induction of Hyperlipidemia in Rodent Models

Objective: To establish a hyperlipidemic animal model that mimics human dyslipidemia.

Method 1: High-Fat/High-Cholesterol Diet-Induced Hyperlipidemia

-

Animal Model: Male Sprague-Dawley or Wistar rats (6-8 weeks old) or C57BL/6 mice (6 weeks old).[5][7]

-

Acclimatization: House the animals in a controlled environment (22 ± 2°C, 12h light/dark cycle) for at least one week with free access to standard chow and water.[8]

-

Induction Diet: Prepare a high-fat, high-cholesterol diet. A common composition includes standard chow supplemented with 1% cholesterol, 10-20% lard or milkfat, and 0.5% cholic acid to enhance cholesterol absorption.[7][9]

-

Induction Period: Feed the animals the hyperlipidemic diet ad libitum for a period of 4 to 8 weeks.[5][8]

-

Monitoring and Confirmation:

-

Monitor body weight weekly.

-

At the end of the induction period, collect blood samples via tail vein or retro-orbital sinus puncture after an overnight fast.

-

Analyze serum for total cholesterol (TC), LDL cholesterol, HDL cholesterol, and triglycerides (TG) to confirm the hyperlipidemic state. A significant increase in TC and LDL-C compared to a control group on a standard diet indicates successful induction.

-

Method 2: Triton WR-1339-Induced Hyperlipidemia

-

Animal Model: Wistar albino rats (150-200g).[4]

-

Acclimatization: As described in Method 1.

-

Induction: Administer a single intraperitoneal injection of Triton WR-1339 (tyloxapol) at a dose of 100 mg/kg body weight.[4][9] Triton WR-1339 is a non-ionic surfactant that inhibits lipoprotein lipase, leading to a rapid increase in blood lipids.[9]

-

Confirmation: Collect blood samples 24-48 hours post-injection to confirm acute hyperlipidemia, characterized by elevated levels of cholesterol and triglycerides.

Protocol 2: Preparation and Administration of this compound (Soy-Derived Compounds)

Objective: To administer soy-derived compounds to hyperlipidemic animal models to evaluate their therapeutic effects.

-

Test Article Preparation:

-

Soy Protein Isolate: Prepare a suspension in distilled water or incorporate it directly into the diet.

-

Soy Isoflavones (e.g., Genistein, Daidzein): Dissolve in a suitable vehicle such as corn oil or a 0.5% carboxymethylcellulose (CMC) solution.

-

This compound Formulation: If using a specific proprietary this compound product, follow the manufacturer's instructions for preparation.

-

-

Administration:

-

Route of Administration: Oral gavage is the preferred method for precise dosing.[10] Alternatively, the compounds can be mixed into the feed.

-

Dosage: Dosages can vary based on the specific compound and study design. A typical dose for soy hydrolysates in mice is 200 μ g/day .[7] For soy protein, it can replace casein in the diet.

-

Treatment Period: The treatment period typically ranges from 3 to 8 weeks.[5][7]

-

Control Groups:

-

Normal Control: Healthy animals on a standard diet.

-

Disease Control (Hyperlipidemic Control): Hyperlipidemic animals receiving the vehicle only.

-

Positive Control: Hyperlipidemic animals receiving a standard-of-care drug such as atorvastatin (e.g., 10 mg/kg/day, orally).[4]

-

-

Protocol 3: Biochemical Analysis of Lipid Profiles

Objective: To quantify the changes in serum and hepatic lipid levels following treatment.

-

Sample Collection:

-

At the end of the treatment period, fast the animals overnight.

-

Collect blood samples via cardiac puncture under anesthesia.

-

Euthanize the animals and perfuse the liver with ice-cold saline.

-

Excise a portion of the liver, weigh it, and store it at -80°C for later analysis.

-

-

Serum Lipid Analysis:

-

Centrifuge the blood at 3000 rpm for 15 minutes to separate the serum.

-

Use commercially available enzymatic kits to measure the concentrations of Total Cholesterol (TC), HDL Cholesterol, and Triglycerides (TG).

-

Calculate LDL Cholesterol using the Friedewald formula: LDL-C = TC - HDL-C - (TG/5).

-

-

Hepatic Lipid Analysis:

-

Homogenize a known weight of liver tissue in a chloroform-methanol solution (2:1, v/v) to extract lipids.

-

Evaporate the solvent and dissolve the lipid extract in a suitable buffer.

-

Use enzymatic kits to measure the concentrations of hepatic TC and TG.

-

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways modulated by soy-derived compounds and a typical experimental workflow for evaluating this compound in animal models.

References

- 1. The Effect of Simvastatin on Gut Microbiota and Lipid Metabolism in Hyperlipidemic Rats Induced by a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The hypocholesterolemic effect of dietary soy protein in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. japer.in [japer.in]

- 5. Effects of soy components on blood and liver lipids in rats fed high-cholesterol diets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of soy components on blood and liver lipids in rats fed high-cholesterol diets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. researchgate.net [researchgate.net]

Analytical methods for quantifying Soystatin

An Overview of Analytical Methods for the Quantification of Soystatin

Introduction

This compound is a bioactive hexapeptide with the amino acid sequence Val-Ala-Trp-Trp-Met-Tyr (VAWWMY). Derived from the enzymatic hydrolysis of soy proteins, particularly the α'-subunit of β-conglycinin, this compound has garnered significant interest for its potential health benefits, most notably its ability to lower cholesterol levels. Its mechanism of action involves binding to bile acids in the gastrointestinal tract, which inhibits the absorption of dietary cholesterol. For researchers, scientists, and drug development professionals, accurate and precise quantification of this compound in various matrices, including raw materials, functional foods, and biological samples, is crucial for efficacy studies, quality control, and formulation development.

This application note provides a comprehensive overview of the primary analytical methods for the quantification of this compound, including Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Detailed experimental protocols and data presentation tables are provided to facilitate the implementation of these methods in a laboratory setting.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a highly sensitive and specific immunoassay that can be adapted for the quantification of this compound. This method relies on the specific binding of an antibody to the this compound peptide. A competitive ELISA format is often suitable for small molecules like peptides.

Quantitative Data Summary

| Parameter | Competitive ELISA |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |

| Linear Range | 1 - 100 ng/mL |

| Precision (RSD%) | < 15% |

| Recovery (%) | 85 - 115% |

| Note: These values are typical and may vary depending on the specific antibody and assay conditions. |

Experimental Protocol: Competitive ELISA for this compound

Materials:

-

This compound standard (synthetic VAWWMY peptide)

-

Anti-soystatin primary antibody (custom production required)

-

HRP-conjugated secondary antibody

-

96-well microtiter plates

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

TMB substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with a this compound-protein conjugate (e.g., this compound-BSA) at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

-

Competition: Add 50 µL of this compound standards or samples to the wells, followed by 50 µL of the anti-soystatin primary antibody. Incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

-

Stopping Reaction: Add 50 µL of stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the amount of this compound in the sample.

Experimental Workflow: ELISA

Caption: Workflow for the competitive ELISA quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of peptides. A reversed-phase HPLC (RP-HPLC) method is ideal for a hydrophobic peptide like this compound.

Quantitative Data Summary

| Parameter | RP-HPLC with UV Detection |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 2 µg/mL |

| Linear Range | 1 - 200 µg/mL |

| Precision (RSD%) | < 5% |

| Recovery (%) | 90 - 110% |

Experimental Protocol: RP-HPLC for this compound

Materials and Equipment:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

This compound standard (synthetic VAWWMY peptide)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation: Dissolve samples in an appropriate solvent (e.g., 50% acetonitrile/water). Filter through a 0.22 µm syringe filter before injection.

-

Standard Curve Preparation: Prepare a series of this compound standards in the mobile phase, ranging from the LOQ to the upper limit of the linear range.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 280 nm (due to the presence of two tryptophan residues)

-

Gradient Elution:

-

0-5 min: 10% B

-

5-25 min: 10% to 70% B (linear gradient)

-

25-30 min: 70% to 10% B (linear gradient)

-

30-35 min: 10% B (equilibration)

-

-

-

Quantification: Identify the this compound peak based on the retention time of the standard. Quantify the amount of this compound in the samples by integrating the peak area and comparing it to the standard curve.

Experimental Workflow: HPLC

Caption: Workflow for the RP-HPLC quantification of this compound.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers the highest sensitivity and selectivity for peptide quantification. Multiple Reaction Monitoring (MRM) is a targeted MS technique ideal for quantifying specific peptides in complex mixtures.

Quantitative Data Summary

| Parameter | LC-MS/MS (MRM) |

| Limit of Detection (LOD) | 1 - 10 pg/mL |

| Limit of Quantification (LOQ) | 5 - 50 pg/mL |

| Linear Range | 0.1 - 1000 ng/mL |

| Precision (RSD%) | < 10% |

| Recovery (%) | 95 - 105% |

Experimental Protocol: LC-MS/MS for this compound

Materials and Equipment:

-

LC-MS/MS system (e.g., triple quadrupole)

-

Reversed-phase C18 column suitable for mass spectrometry

-

This compound standard (synthetic VAWWMY peptide)

-

Stable isotope-labeled this compound internal standard (e.g., with ¹³C or ¹⁵N labeled amino acids)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

Procedure:

-

MRM Transition Optimization: Infuse the this compound standard into the mass spectrometer to determine the optimal precursor ion (Q1) and product ions (Q3) for MRM analysis.

-

Precursor Ion (m/z): [M+H]⁺ for VAWWMY

-

Product Ions: Select at least two stable and intense fragment ions.

-

-

Sample Preparation: Spike samples with the internal standard. Perform protein precipitation or solid-phase extraction (SPE) to clean up the sample.

-

LC Conditions: Use a gradient similar to the HPLC method, but with a lower flow rate suitable for the MS interface (e.g., 0.2-0.4 mL/min).

-

MS/MS Analysis: Acquire data in MRM mode using the optimized transitions for this compound and the internal standard.

-

Quantification: Calculate the peak area ratio of the analyte to the internal standard. Quantify the amount of this compound using a standard curve prepared with the same internal standard concentration.

Experimental Workflow: LC-MS/MS

Caption: Workflow for the LC-MS/MS quantification of this compound.

This compound's Mechanism of Action

This compound does not have a classical intracellular signaling pathway. Instead, it exerts its cholesterol-lowering effect through an extracellular mechanism in the gastrointestinal tract. The following diagram illustrates this process.

Caption: Mechanism of action of this compound in cholesterol absorption.

Conclusion

The choice of analytical method for quantifying this compound depends on the required sensitivity, selectivity, and the nature of the sample matrix. ELISA offers a high-throughput and sensitive option, provided a specific antibody is available. HPLC with UV detection is a robust and reliable method for routine analysis. For the highest sensitivity and specificity, particularly in complex biological matrices, LC-MS/MS is the method of choice. The protocols and data presented here provide a solid foundation for researchers to develop and validate their own methods for the accurate quantification of this compound.

Application of Soystatin in Proteomics Research: Unraveling the Molecular Mechanisms of a Hypocholesterolemic Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soystatin, a bioactive hexapeptide with the amino acid sequence Val-Ala-Trp-Trp-Met-Tyr (VAWWMY), is derived from the enzymatic hydrolysis of soybean glycinin.[1] This novel peptide has garnered significant attention in the field of functional foods and nutraceuticals due to its potent hypocholesterolemic properties. This compound's primary mechanism of action involves the binding of bile acids, which plays a crucial role in the intestinal absorption of dietary cholesterol.[1] The binding affinity of this compound to bile acids is remarkably comparable to that of cholestyramine, a prescribed cholesterol-lowering drug.[1] By sequestering bile acids, this compound disrupts the formation of micelles essential for cholesterol solubilization, thereby inhibiting its absorption.[1]

Proteomics, the large-scale study of proteins, offers a powerful lens through which the detailed molecular mechanisms of this compound's bioactivity can be investigated. By analyzing global changes in protein expression and interaction networks in response to this compound treatment, researchers can identify novel protein targets, elucidate signaling pathways, and uncover potential off-target effects. This information is invaluable for the development of this compound-based functional foods and therapeutics for managing hypercholesterolemia and related metabolic disorders.

These application notes provide a comprehensive overview of how proteomics can be applied to study this compound, including hypothesized signaling pathways, detailed experimental protocols for key proteomics workflows, and examples of how to present the resulting quantitative data.

Hypothesized Signaling Pathway of this compound in Hepatocytes

Based on its known function as a bile acid-binding agent and the established roles of soy peptides in cholesterol metabolism, a putative signaling pathway for this compound in liver cells (hepatocytes) is proposed. The binding of bile acids in the intestine by orally administered this compound leads to their increased fecal excretion. This depletion of the bile acid pool triggers a compensatory response in the liver, the primary site of bile acid synthesis from cholesterol.

To replenish the bile acid pool, hepatocytes increase the expression and activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. This increased conversion of cholesterol to bile acids reduces the intracellular cholesterol concentration. The depletion of intracellular cholesterol activates the Sterol Regulatory Element-Binding Protein 2 (SREBP-2). Activated SREBP-2 translocates to the nucleus and upregulates the transcription of genes involved in cholesterol homeostasis, most notably the Low-Density Lipoprotein Receptor (LDLR). The increased expression of LDLR on the hepatocyte surface enhances the clearance of LDL-cholesterol from the circulation, ultimately leading to lower plasma cholesterol levels.

Furthermore, soy peptides have been shown to influence other related pathways, such as the AMP-activated protein kinase (AMPK) pathway, which can inactivate HMG-CoA reductase (HMGCR), the rate-limiting enzyme in cholesterol synthesis.[2]

Application of Proteomics in this compound Research

Proteomics offers a versatile toolkit to dissect the molecular mechanisms of this compound. Key applications include:

-

Global Profiling of Protein Expression: Quantitative proteomics can be used to identify proteins and pathways that are significantly altered in response to this compound treatment in relevant cell lines (e.g., human hepatoma HepG2 cells, intestinal Caco-2 cells) or in animal models. This can confirm the hypothesized signaling pathway and reveal novel mechanisms.

-

Identification of this compound-Binding Proteins: Affinity-based proteomics approaches can identify direct protein interactors of this compound within the cell. This could uncover previously unknown receptors or transporters for this compound, or other proteins whose function is modulated by direct binding.

-

Analysis of Post-Translational Modifications (PTMs): this compound may induce changes in the phosphorylation, ubiquitination, or other PTMs of key regulatory proteins in cholesterol metabolism pathways. Phosphoproteomics, in particular, can provide insights into the activation state of signaling cascades.

-

Biomarker Discovery: Proteomic analysis of plasma or tissue samples from animal models or human subjects treated with this compound can lead to the discovery of biomarkers that indicate a positive response to the peptide.

Experimental Protocols

Protocol 1: Quantitative Proteomic Analysis of HepG2 Cells Treated with this compound using Tandem Mass Tag (TMT) Labeling

This protocol outlines a method for the quantitative analysis of proteome-wide changes in human liver cells upon this compound treatment.

1. Cell Culture and Treatment:

- Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

- Seed cells in 10 cm dishes and grow to 80% confluency.

- Treat cells with this compound (e.g., 100 µM) or a vehicle control (e.g., sterile water) for 24 hours. Perform at least three biological replicates for each condition.

2. Protein Extraction and Digestion:

- Wash cells twice with ice-cold phosphate-buffered saline (PBS).

- Lyse the cells in a buffer containing 8 M urea, 1% SDS, and a protease/phosphatase inhibitor cocktail.

- Sonicate the lysate to shear DNA and reduce viscosity.

- Determine protein concentration using a BCA assay.

- Reduce disulfide bonds with 10 mM dithiothreitol (DTT) for 1 hour at 37°C.

- Alkylate cysteine residues with 20 mM iodoacetamide (IAA) for 30 minutes at room temperature in the dark.

- Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.

- Digest the proteins with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

3. TMT Labeling:

- Desalt the resulting peptide mixtures using a C18 solid-phase extraction (SPE) cartridge.

- Dry the peptides under vacuum.

- Resuspend the peptides in 100 mM TEAB buffer.

- Label the peptides with the respective TMTpro™ reagents (e.g., TMTpro™ 16plex) according to the manufacturer's instructions for 1 hour at room temperature.

- Quench the labeling reaction with 5% hydroxylamine.

- Combine the labeled peptide samples in a 1:1 ratio.

4. High-pH Reversed-Phase Fractionation:

- Desalt the combined TMT-labeled peptide mixture.

- Fractionate the peptides using high-pH reversed-phase liquid chromatography (LC) to reduce sample complexity.

- Collect fractions and concatenate them into a smaller number of final fractions (e.g., 12 fractions).

5. LC-MS/MS Analysis:

- Analyze each fraction by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).

- Use a data-dependent acquisition (DDA) method with higher-energy collisional dissociation (HCD) for fragmentation of the top N most intense precursor ions.

6. Data Analysis:

- Search the raw MS data against a human protein database (e.g., UniProt/Swiss-Prot) using a software platform like Proteome Discoverer™ or MaxQuant.

- Specify TMTpro as a quantitative label, trypsin as the enzyme, and include fixed (carbamidomethylation of C) and variable (oxidation of M) modifications.

- Filter the results to a 1% protein and peptide false discovery rate (FDR).

- Normalize the TMT reporter ion intensities.

- Perform statistical analysis (e.g., t-test or ANOVA) to identify differentially expressed proteins (e.g., fold change > 1.5 and p-value < 0.05).

- Perform pathway and gene ontology (GO) enrichment analysis on the list of significantly regulated proteins.

// Nodes

Start [label="HepG2 Cell Culture", fillcolor="#FBBC05", fontcolor="#202124"];

Treatment [label="this compound / Vehicle Treatment", fillcolor="#F1F3F4", fontcolor="#202124"];

Lysis [label="Cell Lysis & Protein Extraction", fillcolor="#F1F3F4", fontcolor="#202124"];

Digestion [label="Reduction, Alkylation,\n& Trypsin Digestion", fillcolor="#F1F3F4", fontcolor="#202124"];

TMT_Labeling [label="TMT Labeling", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Combine [label="Combine Samples", fillcolor="#F1F3F4", fontcolor="#202124"];

Fractionation [label="High-pH RP Fractionation", fillcolor="#F1F3F4", fontcolor="#202124"];

LC_MS [label="nanoLC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

Data_Analysis [label="Database Search & \nQuantitative Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

End [label="Differentially Expressed Proteins", fillcolor="#FBBC05", fontcolor="#202124"];